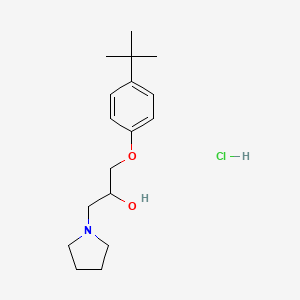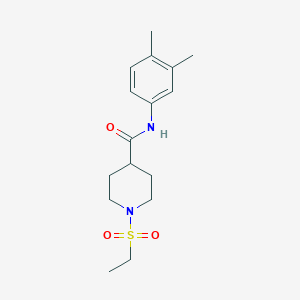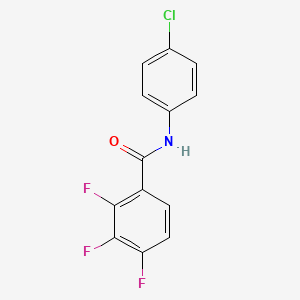![molecular formula C22H20BrN3OS B4576413 5-bromo-N-[(4-pyrrolidin-1-ylphenyl)carbamothioyl]naphthalene-1-carboxamide](/img/structure/B4576413.png)
5-bromo-N-[(4-pyrrolidin-1-ylphenyl)carbamothioyl]naphthalene-1-carboxamide
Overview
Description
5-bromo-N-[(4-pyrrolidin-1-ylphenyl)carbamothioyl]naphthalene-1-carboxamide is a complex organic compound that features a bromine atom, a pyrrolidine ring, and a naphthalene carboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[(4-pyrrolidin-1-ylphenyl)carbamothioyl]naphthalene-1-carboxamide typically involves multiple steps, starting with the preparation of the naphthalene carboxamide core. This is followed by the introduction of the bromine atom and the pyrrolidin-1-ylphenyl group. Common reagents used in these reactions include brominating agents such as N-bromosuccinimide (NBS) and coupling reagents like carbodiimides for amide bond formation.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[(4-pyrrolidin-1-ylphenyl)carbamothioyl]naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the bromine atom.
Scientific Research Applications
5-bromo-N-[(4-pyrrolidin-1-ylphenyl)carbamothioyl]naphthalene-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-N-[(4-pyrrolidin-1-ylphenyl)carbamothioyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. The pyrrolidine ring and the naphthalene carboxamide structure allow it to bind to proteins and enzymes, potentially inhibiting their activity. This binding can disrupt various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-(pyrrolidin-1-yl)pyridine
- 4-(pyrrolidin-1-yl)benzonitrile derivatives
- Indole derivatives
Uniqueness
What sets 5-bromo-N-[(4-pyrrolidin-1-ylphenyl)carbamothioyl]naphthalene-1-carboxamide apart from similar compounds is its unique combination of a bromine atom, a pyrrolidine ring, and a naphthalene carboxamide structure. This unique structure allows it to interact with a different set of molecular targets, potentially leading to novel therapeutic applications.
Properties
IUPAC Name |
5-bromo-N-[(4-pyrrolidin-1-ylphenyl)carbamothioyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrN3OS/c23-20-8-4-5-17-18(20)6-3-7-19(17)21(27)25-22(28)24-15-9-11-16(12-10-15)26-13-1-2-14-26/h3-12H,1-2,13-14H2,(H2,24,25,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPYMRLSJHEVHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CC4=C3C=CC=C4Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-butyl-N-[2-(2-methoxyphenyl)ethyl]-N-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]urea](/img/structure/B4576339.png)
![dimethyl 2-{[4-(pentanoylamino)benzoyl]amino}terephthalate](/img/structure/B4576347.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-isobutylacetamide](/img/structure/B4576355.png)

![4-[allyl(methylsulfonyl)amino]-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B4576368.png)
![ethyl 2-{[2-cyano-3-(3-phenyl-1H-pyrazol-5-yl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4576386.png)
![2-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene]-5-(4-methoxyphenyl)-7-methyl-N-(2-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4576393.png)
![N-[3-(CYCLOPENTYLCARBAMOYL)-4,5-DIMETHYL-2-THIENYL]-1-ETHYL-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4576401.png)
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-N-(5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)acetamide](/img/structure/B4576408.png)
![ethyl 3-(4-methyl-2-oxo-7-{[(2E)-3-phenyl-2-propen-1-yl]oxy}-2H-chromen-3-yl)propanoate](/img/structure/B4576424.png)
![N-[2-(1H-imidazol-1-ylmethyl)-1-isobutyl-1H-benzimidazol-5-yl]-2-thiophenecarboxamide](/img/structure/B4576428.png)

![3-{[4-(4-FLUOROPHENYL)PIPERAZINO]CARBONYL}-6,7,8,9-TETRAHYDRO-4H-PYRIMIDO[2,1-B][1,3]BENZOTHIAZOL-4-ONE](/img/structure/B4576432.png)

